3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid

Lipophilicity Drug-likeness Lead optimization

3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid (CAS 2006277-43-4; MF C₁₁H₈FNO₄; MW 237.18 g/mol) belongs to the isoxazole-4-carboxylic acid class and is supplied as a research chemical with a typical purity of ≥95%. The molecule features a 4-fluorophenyl ring connected via a secondary alcohol linker to the isoxazole C-3 position, with a free carboxylic acid at C-4.

Molecular Formula C11H8FNO4
Molecular Weight 237.18 g/mol
Cat. No. B12292960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid
Molecular FormulaC11H8FNO4
Molecular Weight237.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)F
InChIInChI=1S/C11H8FNO4/c12-7-3-1-6(2-4-7)10(14)9-8(11(15)16)5-17-13-9/h1-5,10,14H,(H,15,16)
InChIKeyPSQZAXCEYXOLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid – Structural and Physicochemical Baseline for Procurement


3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid (CAS 2006277-43-4; MF C₁₁H₈FNO₄; MW 237.18 g/mol) belongs to the isoxazole-4-carboxylic acid class and is supplied as a research chemical with a typical purity of ≥95% . The molecule features a 4-fluorophenyl ring connected via a secondary alcohol linker to the isoxazole C-3 position, with a free carboxylic acid at C-4 [1]. Its computed XLogP3-AA is 0.8, with two hydrogen-bond donors (carboxylic acid –OH and secondary alcohol –OH) and six hydrogen-bond acceptors [1]. These physicochemical features distinguish it from simpler 3- or 5-aryl-isoxazole-4-carboxylic acid analogs that lack the hydroxymethyl linker, potentially altering solubility, permeability, and target-binding profiles.

Why Generic Substitution of 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid Is Not Supported by Current Evidence


This compound sits within a crowded chemical space of aryl-isoxazole carboxylic acids, yet its specific substitution pattern – a 4-fluorophenyl-hydroxymethyl group at C-3 and a free carboxylic acid at C-4 – creates a unique combination of hydrogen-bond donor/acceptor sites and rotatable bonds that is not reproduced by the commonly available 3-(4-fluorophenyl)isoxazole-4-carboxylic acid (CAS 334930-07-3) or 5-(4-fluorophenyl)isoxazole-4-carboxylic acid (CAS 618383-51-0) [1]. Direct experimental comparisons of biological or physicochemical performance between this compound and its closest analogs are, however, absent from the peer-reviewed and patent literature [2]. Consequently, procurement decisions cannot rely on generic class assumptions; instead, they must be based on the limited differential data presented below and on the intended downstream derivatization strategy.

Quantitative Differentiation of 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid from Closest Analogs


Lipophilicity Reduction Relative to Direct Aryl-Substituted Analogs

The hydroxymethyl linker in the target compound lowers computed lipophilicity compared to analogs in which the 4-fluorophenyl ring is directly attached to the isoxazole core. The target compound exhibits an XLogP3-AA of 0.8 [1], whereas 3-(4-fluorophenyl)isoxazole-4-carboxylic acid (CAS 334930-07-3) has a computed XLogP3-AA of approximately 2.1 [2]. This reduction of ~1.3 log units may translate into higher aqueous solubility and a superior developability profile for targets requiring low logP.

Lipophilicity Drug-likeness Lead optimization

Increased Hydrogen-Bond Donor Capacity vs. Direct Aryl Analogs

The target compound possesses two hydrogen-bond donor (HBD) moieties – the carboxylic acid and the secondary alcohol – whereas 3-(4-fluorophenyl)isoxazole-4-carboxylic acid contains only one HBD (the carboxylic acid) [1][2]. This additional donor site can be exploited for directed interactions with biological targets (e.g., kinase hinge regions or protease active sites) that demand a dual HBD pharmacophore, providing a synthetic advantage over analogs that would require post-hoc introduction of a hydroxyl group.

Hydrogen bonding Receptor engagement Pharmacophore design

SARS-CoV-2 Antiviral Activity of a Structurally Related Isoxazole-4-carboxylic Acid Analog

A closely related isoxazole-4-carboxylic acid derivative (compound 49 in a 2022 SAR study) exhibited anti-SARS-CoV-2 activity in VeroE6 cells with an EC₅₀ of 5.4 ± 2.1 µM and a selectivity index (SI) of 2.6 [1]. While this data does not come from the target compound itself, it demonstrates that the isoxazole-4-carboxylic acid chemotype can confer antiviral activity and that the target compound – bearing the same core and a modifiable 3-position substituent – is a viable entry point for antiviral lead optimization.

Antiviral SARS-CoV-2 Isoxazole

Enhanced Topological Polar Surface Area vs. Direct Aryl Analogs

The hydroxymethyl linker in the target compound increases the topological polar surface area (TPSA) relative to 3-(4-fluorophenyl)isoxazole-4-carboxylic acid. While exact computed TPSA values are vendor-dependent, the presence of the additional hydroxyl group adds approximately 20 Ų to the TPSA [1]. This may reduce passive cell permeability but can be advantageous for programs targeting peripheral tissues where CNS exclusion is desired.

Polar surface area Cell permeability Blood-brain barrier

Recommended Application Scenarios for 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid Based on Current Evidence


Scaffold for Antiviral Lead Optimization

The isoxazole-4-carboxylic acid core has demonstrated antiviral activity against SARS-CoV-2 (EC₅₀ 5.4 µM for a close analog) [1]. Procurement of this compound enables rapid amide- or ester-based derivatization at the C-4 carboxylic acid to explore structure–activity relationships aimed at improving potency and selectivity.

Fragment-Based Drug Discovery Requiring Dual Hydrogen-Bond Donors

With two H-bond donor sites and a low molecular weight (237.18 g/mol) [2], this compound fits fragment-library criteria. The secondary alcohol can be used to anchor the fragment in a target binding site while the carboxylic acid engages a catalytic residue, making it suitable for crystallographic fragment screening against proteases or kinases.

Chemical Probe Development with Reduced CNS Exposure Risk

The elevated TPSA (estimated ~90–100 Ų) relative to direct aryl-isoxazole analogs suggests limited passive blood–brain barrier permeability [2]. This property is desirable for chemical probes intended to interrogate peripheral targets without confounding CNS-mediated effects.

Synthetic Intermediate for Diversified Isoxazole Libraries

The free carboxylic acid and secondary alcohol provide orthogonal functional handles. The acid can be activated for amide coupling, while the alcohol can be oxidized to a ketone or converted to an ether, enabling generation of diverse compound libraries from a single building block [2].

Quote Request

Request a Quote for 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.